3-Bromo-6-fluoro-1-(p-toluenesulfonyl)indole

Description

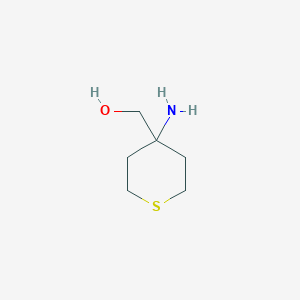

3-Bromo-6-fluoro-1-(p-toluenesulfonyl)indole is a halogenated indole derivative featuring a bromine atom at position 3, a fluorine atom at position 6, and a p-toluenesulfonyl (tosyl) group at the nitrogen (position 1). This compound combines halogen substituents with a sulfonyl protecting group, which modulates its electronic properties and reactivity. The tosyl group enhances stability and serves as a leaving group in substitution reactions, making the compound valuable in synthetic chemistry .

Propriétés

IUPAC Name |

3-bromo-6-fluoro-1-(4-methylphenyl)sulfonylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrFNO2S/c1-10-2-5-12(6-3-10)21(19,20)18-9-14(16)13-7-4-11(17)8-15(13)18/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELXKTSAXVBKCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Bromination and Fluorination

The initial step involves the bromination of an indole precursor, which can be achieved using bromine or brominating agents in suitable solvents such as dichloromethane. The fluorine substituent is then introduced through electrophilic fluorination, often using reagents like Selectfluor or other fluorinating agents under controlled conditions to ensure high yield and selectivity.

Purification Techniques

After synthesis, purification is crucial to obtain the desired compound in high purity. Common methods include:

Crystallization: This method can effectively separate the product from impurities based on solubility differences.

Chromatography: Both column chromatography and high-performance liquid chromatography (HPLC) are employed to achieve higher purity levels.

The overall reaction pathway can be summarized as follows:

- Bromination : Indole → 3-Bromoindole

- Fluorination : 3-Bromoindole → 3-Bromo-6-fluoroindole

- Sulfonylation : 3-Bromo-6-fluoroindole → 3-Bromo-6-fluoro-1-(p-toluenesulfonyl)indole

This sequence ensures that each functional group is introduced selectively, maintaining the integrity of the indole structure.

To provide clarity on the preparation methods, below is a summary table of key reagents and conditions used during synthesis:

| Step | Reagent/Condition | Purpose |

|---|---|---|

| Bromination | Bromine/Dichloromethane | Introduce bromine at C3 position |

| Fluorination | Selectfluor | Introduce fluorine at C6 position |

| Sulfonylation | p-Toluenesulfonyl chloride + Base | Introduce p-toluenesulfonyl group |

| Purification | Crystallization/Chromatography | Isolate and purify final product |

When synthesizing this compound, it is essential to follow proper laboratory safety protocols due to the hazardous nature of some reagents involved, particularly bromine and fluorinating agents. Personal protective equipment (PPE), including gloves, goggles, and lab coats, should be worn at all times.

The preparation of this compound involves a series of well-defined synthetic steps that require careful control of reaction conditions to ensure high yield and purity. The compound's unique structure makes it a valuable intermediate in various chemical syntheses, particularly in pharmaceutical research.

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine and fluorine substituents participate in nucleophilic and electrophilic substitutions, with regioselectivity influenced by steric and electronic factors.

Mechanistic Insight :

- Bromine substitution proceeds via a two-step SNAr mechanism involving MeO⁻ attack at C3, facilitated by the electron-withdrawing tosyl group.

- Fluorine’s inertness in SNAr is offset by its ability to direct electrophiles to adjacent positions .

Cross-Coupling Reactions

The bromine atom enables transition-metal-catalyzed couplings, critical for constructing complex heterocycles.

Example :

Multicomponent Reactions (MCRs)

The compound participates in alkylamination cascades to form polycyclic alkaloids.

Key Observation :

- MCRs with formaldehyde and amines proceed via a cascade involving iminium ion formation and cyclization, with the tosyl group enhancing electrophilicity at N1 .

Oxidation and Reduction

The indole core undergoes redox transformations under controlled conditions.

Mechanistic Studies

- Kinetic Isotope Effect (KIE) : KIE = 3.25 in alkylamination cascades suggests C(sp³)–H bond cleavage is rate-limiting .

- Deuterium Labeling : Confirmed hydrogen transfer pathways in MCRs, with deuterated formaldehyde ([D₂]-CH₂O) leading to deuteration at C4 .

Comparative Reactivity

Applications De Recherche Scientifique

3-Bromo-6-fluoro-1-(p-toluenesulfonyl)indole has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.

Mécanisme D'action

The mechanism of action of 3-Bromo-6-fluoro-1-(p-toluenesulfonyl)indole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

3-Bromo-6-(trifluoromethyl)-1H-indole ()

- Substituents : Br (3), CF₃ (6).

- Key Differences : Lacks the tosyl group, altering solubility and reactivity. The trifluoromethyl group at position 6 is strongly electron-withdrawing, increasing electrophilic substitution resistance compared to the fluorine in the target compound.

- Applications : Explored for bioactivity due to halogen and CF₃ synergism .

5-Bromo-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole ()

- Substituents : Br (5), F (6), dimethyl (3,3).

- Key Differences : Bromine at position 5 and a saturated dihydroindole core reduce aromaticity, affecting π-π stacking interactions. The dimethyl groups enhance steric hindrance, limiting accessibility in binding pockets compared to the target compound .

3-Bromo-1-isopropyl-6-nitro-1H-indole ()

- Substituents: Br (3), NO₂ (6), isopropyl (1).

- Key Differences : The nitro group at position 6 is a stronger electron-withdrawing group than fluorine, increasing reactivity in reduction or nucleophilic substitution. The isopropyl group at position 1 provides steric bulk absent in the tosylated target compound .

Fluorinated Indoles

6-Fluoro-3,3-dimethylindole ()

- Substituents : F (6), dimethyl (3,3).

- The fluorine’s inductive effect is less pronounced without additional electron-withdrawing substituents .

5-Fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one ()

- Substituents : F (5), trimethyl (3,3,7).

- Key Differences : The ketone group at position 2 introduces hydrogen-bonding capability, unlike the sulfonyl group in the target compound. Fluorine at position 5 may influence regioselectivity in further derivatization .

Sulfonylated Indoles

4-Bromo-1-(phenylsulfonyl)-6-(trifluoromethyl)-1H-indole ()

- Substituents : Br (4), CF₃ (6), PhSO₂ (1).

- Key Differences : Bromine at position 4 and phenylsulfonyl group (vs. tosyl) alter electronic distribution. The CF₃ group enhances lipophilicity compared to fluorine, impacting membrane permeability in biological systems .

6-Bromo-2-(trifluoromethyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline ()

- Substituents : Br (6), CF₃ (2), (3-CF₃Ph)SO₂ (1).

- Key Differences : Indoline core (saturated) vs. indole, reducing aromaticity. Dual trifluoromethyl groups increase metabolic stability but may reduce solubility .

Data Tables

Table 1: Substituent Effects on Physicochemical Properties

Research Findings and Mechanistic Insights

- Electronic Effects : The tosyl group in the target compound withdraws electron density, stabilizing the indole ring and directing substitution to bromine/fluorine positions .

- Halogen Interactions : Bromine’s polarizability enhances binding to hydrophobic enzyme pockets, while fluorine’s electronegativity fine-tunes electronic effects .

- Synthetic Utility : Tosyl groups facilitate clean displacement reactions, making the compound a versatile intermediate for coupling with nucleophiles (e.g., amines, thiols) .

Activité Biologique

3-Bromo-6-fluoro-1-(p-toluenesulfonyl)indole is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Bromine atom at the 3-position

- Fluorine atom at the 6-position

- p-Toluenesulfonyl group attached to the nitrogen atom of the indole ring

Its molecular formula is , and it has a molecular weight of approximately 368.22 g/mol. The compound's unique substituents influence its reactivity and interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps, including:

- Formation of the indole nucleus

- Substitution reactions involving bromine and fluorine atoms

- Attachment of the p-toluenesulfonyl group

These reactions are critical for optimizing yield and purity, often utilizing advanced techniques such as continuous flow reactors to enhance scalability and efficiency .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors. The presence of bromine and fluorine enhances its binding affinity, potentially acting as an inhibitor or modulator in various biochemical pathways. This compound may influence cellular processes related to signaling pathways, making it a candidate for further pharmacological studies.

Antimicrobial and Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial and anticancer activities. For example, studies have shown that indole derivatives can inhibit various cancer cell lines by inducing apoptosis and oxidative stress . The specific biological activities attributed to this compound include:

- Inhibition of cell proliferation in cancer cell lines

- Antimicrobial effects against pathogenic bacteria

Structure-Activity Relationship (SAR)

A detailed analysis of structure-activity relationships (SAR) has revealed that modifications in the indole structure significantly affect biological potency. For instance, the introduction of different substituents at specific positions on the indole ring can enhance or diminish activity against target organisms .

Study on Anticancer Activity

A study conducted by researchers investigated the efficacy of various indole derivatives, including this compound, against human cancer cell lines. The findings indicated that compounds with similar structural motifs demonstrated potent inhibitory effects on cell growth, with IC50 values ranging from low micromolar to nanomolar concentrations depending on the specific cell line tested .

Inhibition Studies

Another research effort focused on evaluating the inhibitory effects of this compound on specific enzymes involved in cancer progression. The results suggested that this compound could effectively inhibit certain kinases associated with tumor growth, thereby supporting its potential as a therapeutic agent .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 368.22 g/mol |

| Melting Point | Not specified |

| Biological Activities | Anticancer, Antimicrobial |

| IC50 Values (example) | Varies by cell line (μM) |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for introducing sulfonyl and halogen substituents to indole derivatives like 3-Bromo-6-fluoro-1-(p-toluenesulfonyl)indole?

- Methodological Answer :

- Sulfonylation : The p-toluenesulfonyl (tosyl) group is typically introduced via nucleophilic substitution using p-toluenesulfonyl chloride under basic conditions (e.g., NaH or pyridine). The reaction requires anhydrous solvents (e.g., DMF or THF) and inert atmosphere to avoid hydrolysis .

- Halogenation : Bromination at the 3-position of indole can be achieved using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C). Fluorination at the 6-position often employs electrophilic fluorinating agents like Selectfluor® in acetonitrile or dichloromethane .

- Validation : Monitor reactions by TLC (silica gel, hexane/EtOAC) and confirm regioselectivity via H/C NMR (e.g., downfield shifts for sulfonyl groups at δ 7.6–8.0 ppm in H NMR) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use flash column chromatography (silica gel, gradient elution with hexane/EtOAc) for purification. Validate purity by HPLC (≥95%) with a C18 column and UV detection at 254 nm .

- Spectroscopy :

- NMR : H NMR (CDCl) will show distinct signals for aromatic protons (δ 6.8–8.0 ppm), sulfonyl protons (δ 2.4–2.6 ppm for methyl groups), and coupling constants for fluorine (e.g., splitting) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm deviation from theoretical values .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., EtOAc/hexane) and refine structures using SHELXL .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Toxicity : The compound may exhibit acute oral toxicity (LD ~350 mg/kg in rats). Use fume hoods, nitrile gloves, and lab coats to avoid dermal exposure .

- Reactivity : The sulfonyl group can hydrolyze under acidic/basic conditions. Store in anhydrous environments (<4°C) and avoid contact with oxidizing agents .

- Waste Disposal : Neutralize residues with sodium bicarbonate before disposal in approved halogenated waste containers .

Advanced Research Questions

Q. How can researchers address contradictions in reported yields for similar indole derivatives (e.g., 25% vs. 50% in click chemistry reactions)?

- Methodological Answer :

- Reaction Optimization :

- Catalyst Loading : Adjust CuI concentrations (e.g., 10–20 mol%) to balance catalytic efficiency vs. side reactions. Higher catalyst loads may improve yields but increase purification difficulty .

- Solvent Systems : Test PEG-400:DMF mixtures (2:1 v/v) for improved solubility of azide intermediates. Replace DMF with DMAc if byproduct formation occurs .

- Kinetic Monitoring : Use in-situ IR or F NMR to track azide-alkyne cycloaddition progress and identify quenching points .

- Statistical Analysis : Apply Design of Experiments (DoE) to evaluate interactions between temperature, solvent, and catalyst .

Q. What computational methods predict the regioselectivity of electrophilic substitutions in this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to map Fukui indices () and identify electron-rich positions (e.g., C4/C7 in indole) prone to electrophilic attack .

- Molecular Electrostatic Potential (MEP) : Visualize charge distribution to explain fluorine’s electron-withdrawing effects on adjacent positions .

- Validation : Compare computational predictions with experimental results (e.g., nitration or halogenation regioselectivity) .

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.710–1.541 Å) to enhance resolution for heavy atoms (Br, S). Refine structures with SHELXL-2018, applying restraints for disordered tosyl groups .

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) to explain packing patterns and stability .

- Twinning Detection : For non-merohedral twinning, use PLATON’s TWINLAWS to refine data and avoid misinterpretation .

Q. What mechanistic insights explain the stability of the tosyl group under Sonogashira coupling conditions?

- Methodological Answer :

- Pd Catalysis : The tosyl group’s electron-withdrawing nature stabilizes Pd(0) intermediates, reducing oxidative addition barriers. Test Pd(PPh)/CuI systems in THF/EtN .

- Competitive Pathways : Monitor for desulfonylation side reactions via LC-MS. Additives like TBAB (tetrabutylammonium bromide) may suppress cleavage .

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps (e.g., transmetallation vs. reductive elimination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.